Cohulupone
Overview
Description
Cohulupone is a chemical compound with the molecular formula C19H26O4. It is a type of hop bitter acid derived from the hop plant (Humulus lupulus L.), which is commonly used in the brewing industry to impart bitterness to beer. This compound is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cohulupone can be synthesized through the oxidation of colupulone in petroleum at 60°C. This process yields 5-hydroxy-5-isobutyryl-3,3-bis-(3-methylbut-2-enyl)-cyclopentane-1,2,4-trione, which is an intermediate in the formation of this compound . Another method involves the direct oxidation of lupulone and colupulone .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of hop bitter acids from hop cones, followed by purification processes to isolate this compound. The extraction is usually performed using solvents such as methanol, and the purification involves techniques like liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Cohulupone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxygen acts on colupulone in petroleum at 60°C to produce this compound.
Reduction: Specific reducing agents can be used to convert this compound into other derivatives, although detailed conditions are less commonly documented.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Major Products: The major products formed from the oxidation of this compound include hulupinic acid and other derivatives .
Scientific Research Applications
Cohulupone has several scientific research applications:
Mechanism of Action
Cohulupone exerts its effects primarily through its interaction with inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . The exact molecular targets and pathways involved include the modulation of natural killer cell activity and the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
- Hulupone
- Colupulone
- Lupulone
Comparison: Cohulupone is unique in its specific structural configuration, which includes a 3,3-bis-(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione framework . Compared to hulupone and colupulone, this compound has distinct anti-inflammatory properties and a different bitterness profile, making it valuable in both medicinal and industrial applications .
Properties
IUPAC Name |
3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4/c1-11(2)7-9-19(10-8-12(3)4)17(22)14(15(20)13(5)6)16(21)18(19)23/h7-8,13-14H,9-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEGPOIWNGKXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1C(=O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338669 | |
Record name | 3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-34-5 | |
Record name | Cohulupone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1891-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cohulupone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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